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molecular formula C10H6INO3 B1300210 4-Hydroxy-6-iodoquinoline-3-carboxylic acid CAS No. 40107-06-0

4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No. B1300210
M. Wt: 315.06 g/mol
InChI Key: MPPGVYGQCYVNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566786B2

Procedure details

Sodium hydroxide (9.8 g) was dissolved in water (61 ml) and ethanol (30 ml) was added. The resultant solution was added to Intermediate 11, and the mixture was heated under reflux for 60 min with stirring under nitrogen. Concentrated hydrochloric acid was added, giving a white precipitate. After stirring for 16 h, the precipitate was filtered off, washed with water and dried in vacuo to give the title compound as a white solid (8.15 g).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O)C.[I:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]([C:17]([O:19]CC)=[O:18])[C:10]2=[O:22].Cl>O>[I:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]([C:17]([OH:19])=[O:18])[C:10]2=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
61 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C(C(=CNC2=CC1)C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
giving a white precipitate
STIRRING
Type
STIRRING
Details
After stirring for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(C(=CNC2=CC1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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